molecular formula C₁₉H₂₆O₈ B020700 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid CAS No. 115075-59-7

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Cat. No. B020700
M. Wt: 382.4 g/mol
InChI Key: ABOLXXZAJIAUGR-JPMMFUSZSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid often involves multi-step reactions, including condensation, deprotection, and glycosylation steps. One approach reported involves the condensation of glucopyranosyl trichloroacetimidate with methyl glucopyranosiduronate, followed by a series of deprotection and coupling reactions to yield complex saccharide derivatives, as seen in the synthesis of hyaluronic acid-related saccharides (Blatter & Jacquinet, 1996).

Molecular Structure Analysis

The molecular structure of glucopyranuronic acid derivatives can be comprehensively analyzed through NMR spectroscopy and other spectroscopic methods. For example, studies on the acyl migration reactions of 1-O-acyl-beta-D-glucopyranuronate conjugates provide insights into the molecular dynamics and structural properties of these compounds (Nicholls et al., 1996).

Scientific Research Applications

  • Synthesis of Glucopyranosyl Esters : This compound is useful in the synthesis of alpha- and beta-D-glucopyranosyl esters of tripeptides (Valenteković & Keglević, 1980) and amino acids (Ljevakovic & Keglević, 1980).

  • Synthesis of Acyl-D-Glucopyranuronic Acids : It assists in synthesizing various anomers of 1-O-acyl-D-glucopyranuronic acids and their conversion into methyl 2,3,4-tri-O-acetyl derivatives (Keglević et al., 1968).

  • Benzylated D-glucosyl Ester of Glutamic Acid : It is also known as a benzylated D-glucosyl ester of glutamic acid, with applications in the synthesis of glycosidic linkages (Keglević et al., 1976).

  • Total Synthesis of Hematoside : This compound has been used in the total synthesis of hematoside and its stereoisomer (Numata et al., 1988).

  • Linking to Proteins : Its derivative, an improved synthesis of aldobiouronic acid, is suitable for linking to proteins in scientific research (Hirsch et al., 1998).

  • C-(D-glucopyranosyl)alkenes Synthesis : It plays a role in the stereoselective conversion of alpha-D-glucopyranose pentaacetate into 3-(tetra-O-acetyl-alpha-D-glucopyranosyl)-1-propene, which is significant in chemical research (Horton & Miyake, 1988).

  • Synthesis of Disaccharide Repeating Units : It is used in the synthesis of beta-D-glucopyranosyluronic acid-(1-->3)-2-acetamido-2-deoxy-4- and 6-O-sulfo-D-galactopyranose disodium salt, the disaccharide repeating units of chondroitin 4- and 6-sulfates (Jacquinet et al., 1998).

  • Toxicological Significance : There's a study on the reactivity of benzoic acid's 1-O-acyl-beta-D-glucopyranuronate, which may have toxicological significance (Akira et al., 1997).

  • Crystal Structure Analysis : The crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate confirms its identity and is in agreement with 1H NMR assignments (Root et al., 2002).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, wear eye/face protection, not to breathe dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLXXZAJIAUGR-JPMMFUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921613
Record name Ibuprofen acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

CAS RN

115075-59-7
Record name Ibuprofen glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115075-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115075597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen acyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
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1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 3
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1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
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1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 5
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid
Reactant of Route 6
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Citations

For This Compound
1
Citations
MX Dong, X Feng, XM Xu, L Hu, Y Liu… - Frontiers in Molecular …, 2018 - frontiersin.org
Depression is a common comorbidity in Parkinson's disease (PD) but is underdiagnosed. We aim to investigate the altered metabolic pathways of Parkinson's disease-related …
Number of citations: 36 www.frontiersin.org

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